REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([Cl:22])[CH:16]=2)=[CH:8][C:6]=1[NH2:7])([O-:4])=[O:3].[CH:23]([C:25]([CH3:27])=O)=[CH2:24]>P(=O)(O)(O)O>[Cl:22][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[Cl:21])[O:14][C:9]1[C:10]([O:12][CH3:13])=[CH:11][C:5]([N+:2]([O-:4])=[O:3])=[C:6]2[C:8]=1[C:25]([CH3:27])=[CH:23][CH:24]=[N:7]2 |f:0.1|
|
Name
|
2-nitro-4-methoxy-5-(3,4-dichlorophenoxy)aniline hydrochloride
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(N)C=C(C(=C1)OC)OC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
32.17 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained at 110-120° C. for a further 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for a further 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
left over night
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in chloroform
|
Type
|
ADDITION
|
Details
|
mixed with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through a celite bed
|
Type
|
WASH
|
Details
|
The celite bed was washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to 400 ml under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with methanol until a turbidity
|
Type
|
CUSTOM
|
Details
|
The crystalline product formed
|
Type
|
CUSTOM
|
Details
|
was separated by decantation
|
Type
|
CUSTOM
|
Details
|
crystallized from chloroform
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2=C3C(=CC=NC3=C(C=C2OC)[N+](=O)[O-])C)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |